Cas no 292053-55-5 (8-Nitro-2-piperidin-1-ylquinoline)

8-Nitro-2-piperidin-1-ylquinoline 化学的及び物理的性質
名前と識別子
-
- 8-nitro-2-piperidin-1-ylquinoline
- Cambridge id 6612683
- Oprea1_847746
- quinoline, 8-nitro-2-(1-piperidinyl)-
- 8-Nitro-2-piperidin-1-ylquinoline
-
- MDL: MFCD02108862
- インチ: 1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2
- InChIKey: HKMZIKCSVMFQPC-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC=CC2C=CC(=NC=21)N1CCCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 325
- トポロジー分子極性表面積: 62
8-Nitro-2-piperidin-1-ylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N135125-1000mg |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | 1g |
$ 480.00 | 2022-06-02 | ||
abcr | AB416775-1 g |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | 1g |
€228.00 | 2022-06-10 | ||
TRC | N135125-500mg |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | 500mg |
$ 300.00 | 2022-06-02 | ||
A2B Chem LLC | AI46619-1g |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | >95% | 1g |
$439.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431833-5g |
8-Nitro-2-(piperidin-1-yl)quinoline |
292053-55-5 | 95% | 5g |
¥7044.00 | 2024-08-03 | |
abcr | AB416775-1g |
8-Nitro-2-piperidin-1-ylquinoline; . |
292053-55-5 | 1g |
€237.00 | 2024-04-17 | ||
abcr | AB416775-500mg |
8-Nitro-2-piperidin-1-ylquinoline; . |
292053-55-5 | 500mg |
€205.00 | 2024-04-17 | ||
abcr | AB416775-500 mg |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | 500MG |
€195.40 | 2022-06-10 | ||
TRC | N135125-250mg |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | 250mg |
$ 185.00 | 2022-06-02 | ||
A2B Chem LLC | AI46619-500mg |
8-Nitro-2-piperidin-1-ylquinoline |
292053-55-5 | >95% | 500mg |
$412.00 | 2024-04-20 |
8-Nitro-2-piperidin-1-ylquinoline 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
8-Nitro-2-piperidin-1-ylquinolineに関する追加情報
Introduction to 8-Nitro-2-piperidin-1-ylquinoline (CAS No. 292053-55-5)
8-Nitro-2-piperidin-1-ylquinoline, with the CAS number 292053-55-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline core and a nitro group, along with a piperidine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The quinoline nucleus is a well-known scaffold in medicinal chemistry, often associated with antimalarial and antibacterial properties. The presence of the nitro group and the piperidine ring in 8-Nitro-2-piperidin-1-ylquinoline further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions. Recent studies have explored its potential in treating neurodegenerative diseases, cancer, and other chronic conditions.
In the context of neurodegenerative diseases, 8-Nitro-2-piperidin-1-ylquinoline has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Additionally, it has been found to modulate microglial activation, reducing neuroinflammation and promoting neuronal survival.
Beyond its neuroprotective properties, 8-Nitro-2-piperidin-1-ylquinoline has also been investigated for its anticancer potential. A study published in the Cancer Research journal (2020) reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 8-Nitro-2-piperidin-1-ylquinoline have also been extensively studied to ensure its suitability for clinical applications. Research conducted by a team at the University of California (2019) revealed that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
In addition to its therapeutic potential, 8-Nitro-2-piperidin-1-ylquinoline has been explored for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for elucidating molecular mechanisms underlying various diseases. For instance, it has been used to investigate the role of specific kinases in signal transduction pathways, providing insights that could inform the development of more targeted therapies.
The synthesis of 8-Nitro-2-piperidin-1-ylquinoline involves several well-established chemical reactions. A typical synthetic route starts with the nitration of 2-chloroquinoline followed by nucleophilic substitution with piperidine. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In conclusion, 8-Nitro-2-piperidin-1-ylquinoline (CAS No. 292053-55-5) is a multifaceted compound with significant potential in both therapeutic applications and biological research. Its unique structural features and diverse biological activities make it an exciting subject for ongoing studies aimed at developing new treatments for various diseases. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in advancing medical science.
292053-55-5 (8-Nitro-2-piperidin-1-ylquinoline) 関連製品
- 1443288-74-1(Methyl 3-(difluoromethyl)isonicotinate)
- 775351-56-9(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 2097949-49-8(6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid)
- 2171995-27-8(1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole)
- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 220497-84-7(Fmoc-5-bromo-2-methoxy-D-phenylalanine)
- 19692-00-3(3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid)
- 380333-81-3(3-(4,6-dimethylpyrimidin-2-yl)amino-1-{2-3-(prop-1-en-2-yl)phenylpropan-2-yl}urea)
- 2680733-94-0(1-methyl-2-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-6-carboxylic acid)
- 48237-20-3(Amikacin B)
